2-(Difluoromethyl)-5-methoxynaphthalene
Description
2-(Difluoromethyl)-5-methoxynaphthalene is a fluorinated naphthalene derivative featuring a difluoromethyl (-CF₂H) group at the 2-position and a methoxy (-OCH₃) group at the 5-position. This compound combines the aromatic stability of the naphthalene core with the electronic and steric effects of fluorine and methoxy substituents. Fluorine incorporation is a common strategy in medicinal and agrochemical design due to its ability to modulate bioavailability, metabolic stability, and binding affinity .
Properties
Molecular Formula |
C12H10F2O |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
6-(difluoromethyl)-1-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-7,12H,1H3 |
InChI Key |
SPUKWVZOEUSHIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a naphthalene derivative using difluoromethylating agents such as TMSCF₂H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often include the use of a base like NaHCO₃ and a solvent such as acetonitrile, with the reaction being catalyzed by visible light or other photochemical methods .
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-5-methoxynaphthalene may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced difluoromethylating reagents and catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products Formed:
Oxidation: Formation of 2-(Difluoromethyl)-5-formylnaphthalene or 2-(Difluoromethyl)-5-carboxynaphthalene.
Reduction: Formation of 2-(Methyl)-5-methoxynaphthalene.
Substitution: Formation of halogenated derivatives such as 2-(Difluoromethyl)-5-bromonaphthalene.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: 2-(Difluoromethyl)-5-methoxynaphthalene serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly those requiring fluorinated components.
- Reactivity Studies: The compound's unique functional groups facilitate various chemical reactions, including electrophilic substitutions and reductions, making it valuable in synthetic organic chemistry.
Biology
- Biological Activity Investigation: Research has shown that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its interaction with enzymes and receptors may influence cellular pathways critical for therapeutic effects .
- Mechanisms of Action: The difluoromethoxy group is believed to enhance binding affinities to biological targets compared to non-fluorinated analogs, potentially leading to improved pharmacokinetic properties.
Medicine
- Pharmaceutical Intermediate: The compound is explored as a pharmaceutical intermediate in drug development. Its ability to modulate enzyme activities makes it a candidate for creating new therapeutic agents.
- Potential Therapeutic Applications: Studies suggest that this compound may have applications in treating infections or cancer due to its demonstrated biological activity .
Industry
- Material Science: Beyond medicinal applications, this compound is used in the production of advanced materials such as liquid crystals and polymers. Its unique properties make it suitable for various industrial applications.
Antibacterial Activity
A study investigated the antibacterial properties of derivatives related to this compound, demonstrating enhanced activity against specific bacterial strains. The incorporation of difluoromethyl groups was found to significantly improve selectivity towards Mycobacterium smegmatis, indicating potential for developing narrow-spectrum antibiotics .
Anticancer Properties
Research has highlighted the cytotoxic effects of compounds with similar structures against various cancer cell lines. These studies suggest that this compound may also exhibit similar properties, warranting further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Data Tables
Table 1. Key Properties of Selected Compounds
Table 2. Substituent Effects on Reactivity
| Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|
| Difluoromethyl (-CF₂H) | Strongly EWG | Deactivates ring; directs meta/para |
| Methoxy (-OCH₃) | EWG/EDG* | Activates ring via resonance (EDG) |
| Methyl (-CH₃) | Weak EDG | Activates ring; directs ortho/para |
*EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.
Research Findings and Gaps
- Toxicity Data: While methylnaphthalenes are well-studied (), the toxicological profile of this compound remains unclear. Fluorine’s presence may mitigate some risks (e.g., reduced volatility lowers inhalation exposure) but could introduce novel metabolites requiring further study .
- Synthetic Applications : The compound’s structure suggests utility as a precursor for fluorinated agrochemicals or fluorescent tags, akin to dansyl derivatives ().
Biological Activity
2-(Difluoromethyl)-5-methoxynaphthalene is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound combines a naphthalene core with a methoxy group and a difluoromethyl substituent, which may enhance its reactivity and biological interactions. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
- Molecular Formula : C12H10F2O
- Molecular Weight : 220.21 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COc1cccc2c1c(ccc2C(F)F)C
The presence of the difluoromethyl group is significant as it can influence the compound's lipophilicity, stability, and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activities. For instance, studies on difluoromethylated derivatives have shown enhanced antibacterial effects against various strains, including both Gram-positive and Gram-negative bacteria. A particular study highlighted that the difluoromethyl moiety significantly improved the activity against Mycobacterium smegmatis, suggesting potential for developing narrow-spectrum antibiotics targeting Mycobacterium tuberculosis .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interact with cellular enzymes or receptors critical for various biological functions. The unique combination of functional groups in this compound might facilitate such interactions, leading to altered enzyme activity or receptor modulation .
Case Studies
- Antibacterial Activity :
- Cytotoxicity Assessment :
- Fluorinated Compounds in Drug Design :
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Notable Activity | MIC (µg/mL) | Cytotoxicity |
|---|---|---|---|---|
| This compound | Aromatic Hydrocarbon | Antibacterial against M. smegmatis | 8 | Low |
| N-Isopropylamide derivative | Amide | Antibacterial against M. smegmatis | 8 | Negligible |
| Isoferulic acid amide | Amide | Moderate activity against Gram-negatives | Not specified | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
